molecular formula C16H21N3O2 B2498667 1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione CAS No. 1009667-37-1

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione

Cat. No.: B2498667
CAS No.: 1009667-37-1
M. Wt: 287.363
InChI Key: NEISDAKZKNTOED-UHFFFAOYSA-N
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Description

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group, and an azolidine-2,5-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-piperidylphenylamine with a suitable azolidine-2,5-dione precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative known for its neurotoxic effects.

    Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.

Uniqueness

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-18-15(20)11-14(16(18)21)17-12-5-7-13(8-6-12)19-9-3-2-4-10-19/h5-8,14,17H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISDAKZKNTOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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